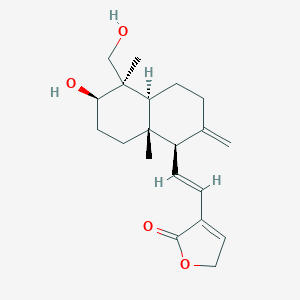

14-Deoxy-11,12-dehydroandrographolide

Description

14-Deoxy-11,12-didehydroandrographolide has been reported in Aphis affinis, Andrographis affinis, and other organisms with data available.

a diterpenoid from Andrographis paniculata; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+/t15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJAJFVLHDIEHF-CRBRZBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347789 | |

| Record name | 14-Deoxy-11,12-dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42895-58-9 | |

| Record name | 14-Deoxy-11,12-dehydroandrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042895589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Deoxy-11,12-dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0X4YZJ0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

biological activities of 14-Deoxy-11,12-dehydroandrographolide

An In-depth Technical Guide to the Biological Activities of 14-Deoxy-11,12-dehydroandrographolide

Introduction

This compound (DDA), also referred to as deAND, is a major bioactive diterpenoid lactone isolated from Andrographis paniculata.[1] This medicinal plant has a long history of use in traditional Asian medicine for treating a wide range of conditions.[1] Scientific investigations have identified DDA as a pleiotropic molecule with diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and metabolic regulatory effects.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities of DDA, its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols for its evaluation.

For clarity, it is important to distinguish DDA from its derivatives, such as 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate. This succinate ester is a derivative likely developed to improve solubility or bioavailability and is presumed to act as a prodrug, releasing the active parent compound, DDA, after in vivo hydrolysis. The data and mechanisms described herein pertain to the parent compound, this compound (DDA).

Core Biological Activities and Mechanisms of Action

DDA exerts its multifaceted pharmacological effects by modulating several critical signaling pathways involved in inflammation, oxidative stress, cell survival, and viral replication.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of DDA involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immunity.

-

Mechanism of NF-κB Inhibition: In the canonical pathway, pro-inflammatory stimuli like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB alpha (IκBα), targeting it for ubiquitination and proteasomal degradation. This process frees the NF-κB heterodimer (typically p65/p50), allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. DDA has been shown to effectively block the nuclear translocation of the p65 subunit of NF-κB, thereby halting the inflammatory cascade. This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as inflammatory mediators like nitric oxide (NO).

-

NLRP3 Inflammasome Inhibition: DDA also demonstrates anti-inflammatory properties by inhibiting the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, which down-regulates the expression of NLRP3, Caspase-1, and IL-1β.

Antioxidant Activity

DDA enhances the cellular antioxidant defense system through the activation of the Nrf2-Keap1 pathway.

-

Mechanism of Nrf2 Activation: Under basal conditions, the transcription factor Nrf2 (NF-E2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH associating protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds can modify critical cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows stabilized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. DDA treatment has been shown to upregulate Nrf2-mediated downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), glutathione peroxidase, and glutathione reductase, thereby reducing oxidative stress.

Anticancer Activity

DDA exhibits potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, particularly leukemia and cholangiocarcinoma.

-

Mechanism of Action: The anticancer effects of DDA are primarily mediated through the induction of apoptosis. Studies have shown that DDA treatment leads to the activation of intrinsic apoptotic pathways, marked by elevated activation of caspase-9 and caspase-3. Furthermore, cell cycle analysis of DDA-treated leukemic cells revealed a significant increase in the sub-G0-G1 cell population, which is indicative of apoptotic cells. Some analogues of DDA have also been shown to induce G2/M cell cycle arrest.

Antiviral Activity

DDA has demonstrated significant antiviral activity, particularly against various strains of influenza A virus, including H1N1, H3N2, and the highly pathogenic H5N1.

-

Mechanism of Action: DDA inhibits viral replication by restraining the nuclear export of viral ribonucleoprotein (RNP) complexes. Additionally, DDA has been found to inhibit apoptosis in influenza A (H5N1) virus-infected human lung epithelial cells. This anti-apoptotic effect is mediated via the caspase-9-dependent intrinsic pathway and contributes to its overall antiviral activity.

Metabolic Regulation

Recent studies have highlighted the potential of DDA in managing metabolic disorders. It has been shown to ameliorate glucose intolerance and has antidiabetic activity.

-

Mechanism of Action: DDA enhances glucose uptake in muscle cells by activating the LKB1/AMP-activated protein kinase (AMPKα)/TBC1D1 signaling pathway, which promotes the translocation of the glucose transporter GLUT4 to the cell membrane.

Quantitative Data on Biological Activities

The biological efficacy of DDA has been quantified in numerous in vitro studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory & Antioxidant Activity of DDA

| Assay Type | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| NF-κB Transactivation Inhibition | RAW 264.7 | IC₅₀ | 2.0 µg/mL (for analogue 5) |

| Nitric Oxide (NO) Production | RAW 264.7 | IC₅₀ | 94.12 ± 4.79 µM | |

Table 2: In Vitro Anticancer Activity of DDA and Its Analogues

| Compound/Analogue | Cancer Cell Line | Assay | Parameter | Value (µM) | Reference |

|---|---|---|---|---|---|

| DDA | Human Promonocytic Leukemia (U937) | MTT | IC₅₀ | 13 | |

| DDA | Human Promonocytic Leukemia (THP-1) | MTT | IC₅₀ | Low µM range | |

| DDA | Human T-cell Leukemia (Jurkat) | MTT | IC₅₀ | Low µM range | |

| Analogue 5a (epoxy derivative) | Cholangiocarcinoma (KKU-M213) | SRB | ED₅₀ | 3.37 | |

| Analogue 5b (epoxy derivative) | Cholangiocarcinoma (KKU-M213) | SRB | ED₅₀ | 3.08 | |

| Analogue 5a (epoxy derivative) | Cholangiocarcinoma (KKU-100) | SRB | ED₅₀ | 2.93 |

| Analogue 5b (epoxy derivative) | Cholangiocarcinoma (KKU-100) | SRB | ED₅₀ | 3.27 | |

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration required for 50% inhibition. ED₅₀ (Effective Dose 50%) is the dose that produces 50% of its maximum effect.

Table 3: In Vitro Antiviral Activity of DDA

| Virus Strain | Host Cell | Parameter | Value | Reference |

|---|---|---|---|---|

| Influenza A/PR/8/34 (H1N1) | MDCK | IC₅₀ | Not specified | |

| Influenza A/chicken/Hubei/327/2004 (H5N1) | MDCK | IC₅₀ | Not specified | |

| Influenza A/duck/Hubei/XN/2007 (H5N1) | MDCK | IC₅₀ | Not specified |

| Influenza A/HuNan/01/2014 (H3N2) | MDCK | IC₅₀ | Not specified | |

Note: Specific IC₅₀ values for antiviral activity are not consistently reported in the provided search results, but potent activity is noted.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below are protocols for key assays used to assess the biological activities of DDA.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This assay visually determines the effect of DDA on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Culture: Grow cells (e.g., A549 or RAW 264.7) on glass coverslips in a 6-well plate to 80-90% confluency.

-

Treatment: Pre-treat the cells with various concentrations of DDA for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist, such as TNF-α (e.g., 20 ng/mL) or LPS, for 30-60 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% formaldehyde or paraformaldehyde, followed by permeabilization with 0.1-0.25% Triton X-100 in PBS.

-

Blocking and Staining: Block non-specific binding with 1% Bovine Serum Albumin (BSA). Incubate with a primary anti-p65 antibody, followed by incubation with a fluorescently-labeled secondary antibody.

-

Visualization: Counterstain the nuclei with DAPI. Mount the coverslips on slides and visualize using a fluorescence microscope.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the inhibitory effect of DDA on the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of DDA for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Griess Reaction: Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., U937, THP-1) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with serial dilutions of DDA and incubate for a specified period (e.g., 48-72 hours). Include a solvent control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value by plotting viability against compound concentration.

Plaque Reduction Assay (Antiviral)

This assay determines the ability of a compound to inhibit virus-induced cell death and plaque formation.

-

Cell Culture: Seed host cells (e.g., MDCK for influenza) in a 6-well plate to form a confluent monolayer.

-

Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.

-

Treatment: During infection, prepare serial dilutions of DDA in serum-free medium. After 1 hour, remove the virus inoculum and wash the cells with PBS. Add the medium containing the different concentrations of DDA.

-

Overlay: Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) with the corresponding concentration of DDA.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed (typically 2-3 days).

-

Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. Calculate the percentage of plaque inhibition compared to the virus control.

Conclusion

This compound is a potent, multi-target natural product with a broad spectrum of biological activities. Its ability to modulate key signaling pathways, most notably inhibiting NF-κB and activating Nrf2, provides a strong mechanistic basis for its observed anti-inflammatory, antioxidant, anticancer, and antiviral effects. The quantitative data and detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising bioactive compound. Future research, particularly focusing on its derivatives, may lead to the development of novel therapeutics with enhanced efficacy and safety profiles.

References

Unraveling the NF-κB Inhibitory Pathway of 14-Deoxy-11,12-dehydroandrographolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which 14-Deoxy-11,12-dehydroandrographolide (DAP), a bioactive diterpenoid lactone derived from Andrographis paniculata, exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document details the core mechanism of action, presents quantitative data on its inhibitory activity, provides comprehensive experimental protocols for key assays, and visualizes the involved pathways and workflows.

Core Mechanism: Inhibition of p65 Nuclear Translocation

The primary mechanism by which this compound inhibits the NF-κB pathway is by preventing the nuclear translocation of the p65 subunit.[1] In unstimulated cells, the NF-κB dimer (most commonly p65/p50) is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα exposes a nuclear localization signal on the p65 subunit, leading to its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. DAP intervenes in this cascade, effectively blocking the movement of p65 into the nucleus and thereby suppressing the inflammatory response.[1]

Quantitative Data Summary

| Compound | Assay Type | Cell Line | Stimulant | IC50 Value (µg/mL) | Reference |

| 14-deoxy-14,15-dehydroandrographolide | NF-κB Transactivation | RAW 264.7 | LPS/IFN-γ | 2.0 | [2] |

| Hydrogenated andrographolide derivative | NF-κB Transactivation | RAW 264.7 | LPS/IFN-γ | 2.2 | [2] |

| Acetylated andrographolide derivative | NF-κB Transactivation | RAW 264.7 | LPS/IFN-γ | 2.4 | [2] |

Note: The data presented is for a derivative and serves as a reference for the potential efficacy of this compound.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway, the point of inhibition by DAP, and the workflows of key experimental protocols.

Caption: NF-κB signaling pathway and inhibition by DAP.

Caption: Key experimental workflows for studying NF-κB inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effect on the NF-κB pathway.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density of approximately 30,000 cells per well in complete DMEM medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid (e.g., pNFκB-Luc) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent like Lipofectamine 2000, following the manufacturer's protocol.

-

-

Treatment and Stimulation:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

-

Pre-incubate for 1-2 hours.

-

Stimulate the cells with an appropriate NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL, for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Western Blot for p65 Nuclear Translocation and IκBα Phosphorylation

This technique is used to detect the presence and quantity of specific proteins in cytoplasmic and nuclear fractions.

-

Cell Culture and Lysate Preparation:

-

Culture cells to 80-90% confluency in appropriate culture dishes.

-

Pre-treat cells with desired concentrations of this compound for 1-2 hours.

-

Stimulate with an NF-κB activator (e.g., LPS at 1 µg/mL) for 15-30 minutes for IκBα phosphorylation analysis, or longer for p65 translocation.

-

Wash cells with ice-cold PBS and harvest.

-

Perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol. Add protease and phosphatase inhibitors to all buffers.

-

-

SDS-PAGE and Transfer:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p65, phospho-IκBα (Ser32), and total IκBα overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin for cytoplasmic extracts and Lamin B1 or PCNA for nuclear extracts) to ensure equal protein loading.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit.

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound and/or an NF-κB stimulant as described for Western blotting.

-

-

Fixation, Permeabilization, and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Incubate with a primary antibody against p65 overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence microscope and capture images. The localization of p65 (fluorescent signal) in relation to the nucleus (DAPI stain) can then be analyzed.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

-

Nuclear Extract Preparation:

-

Prepare nuclear extracts from treated and untreated cells as described for Western blotting.

-

-

Probe Labeling:

-

Synthesize and anneal double-stranded oligonucleotide probes containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the probes with a non-radioactive label such as biotin or digoxigenin, or a radioactive label like [γ-³²P]ATP using T4 polynucleotide kinase.

-

-

Binding Reaction:

-

Incubate the labeled probe with nuclear extract (5-10 µg) in a binding buffer containing poly(dI-dC) (to reduce non-specific binding) for 20-30 minutes at room temperature.

-

For competition assays, add an excess of unlabeled "cold" probe to the reaction mixture before adding the labeled probe to demonstrate specificity. For supershift assays, add an antibody specific to the p65 subunit to the reaction to observe a further shift in the protein-DNA complex.

-

-

Electrophoresis and Detection:

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Transfer the complexes to a nylon membrane.

-

Detect the labeled probe using a chemiluminescent or autoradiographic method, depending on the label used. A "shifted" band indicates the presence of a protein-DNA complex.

-

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for researchers to investigate and understand the inhibitory effects of this compound on the NF-κB signaling pathway.

References

Pharmacological Properties of Andrographis paniculata Diterpenoids: A Technical Guide

Introduction

Andrographis paniculata (Burm.f.) Nees, a member of the Acanthaceae family, is a medicinal herb with a long history of use in traditional medicine systems across Asia, including Ayurveda and Traditional Chinese Medicine.[1] It is often referred to as the "King of Bitters" due to its intensely bitter taste, which is primarily attributed to a class of bioactive compounds known as diterpenoid lactones.[2] Extensive research has identified andrographolide as the most abundant and pharmacologically significant of these diterpenoids.[2] Other major bioactive diterpenoids isolated from the plant include neoandrographolide, 14-deoxy-11,12-didehydroandrographolide (DDA), and 14-deoxyandrographolide.[3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, hepatoprotective, and immunomodulatory effects, making them promising candidates for modern drug development.[4]

This technical guide provides a comprehensive overview of the core pharmacological properties of the primary diterpenoids from Andrographis paniculata. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of critical signaling pathways and workflows.

Anti-Inflammatory Properties

The diterpenoids from Andrographis paniculata, particularly andrographolide, exhibit potent anti-inflammatory effects by modulating key signaling pathways and inflammatory mediators. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. By preventing the activation and nuclear translocation of NF-κB, andrographolide reduces the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Mechanism of Action: NF-κB and MAPK Signaling

Andrographolide and its analogues interfere with the NF-κB pathway by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, blocking its ability to initiate the transcription of inflammatory genes. Furthermore, these diterpenoids can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38), which are also crucial for the expression of inflammatory mediators. Neoandrographolide, for instance, has been shown to downregulate TLR4 and NF-κB mRNA expression.

Quantitative Data: Anti-Inflammatory Activity

The anti-inflammatory effects of Andrographis paniculata diterpenoids have been quantified in various in vitro and in vivo models. The data below summarizes key findings, including inhibitory concentrations (IC₅₀) for nitric oxide (NO) and cytokine production, as well as effective doses in animal models of inflammation.

| Compound | Model System | Target/Assay | Result | Reference |

| Andrographolide | LPS-stimulated RAW264.7 cells | NO Production | IC₅₀ = 12.2 µM | |

| LPS-stimulated RAW264.7 cells | TNF-α Secretion | Dose-dependent inhibition | ||

| LPS-stimulated RAW264.7 cells | IL-6 Secretion | Dose-dependent inhibition | ||

| LPS-stimulated RAW264.7 cells | IL-1β Secretion | Dose-dependent inhibition | ||

| DU145 Prostate Cancer Cells | IL-6 Protein Expression | IC₅₀ ≈ 3 µM | ||

| Neoandrographolide | LPS-stimulated RAW264.7 cells | NO Production | IC₅₀ > 100 µM | |

| LPS-stimulated RAW264.7 cells | NO & TNF-α Production | Dose-dependent inhibition (30-150 µM) | ||

| Dimethyl benzene-induced mouse ear edema | In vivo anti-inflammatory | Significant suppression at 150 mg/kg (oral) | ||

| Acetic acid-induced vascular permeability (mouse) | In vivo anti-inflammatory | Reduction at 100-150 mg/kg (oral) | ||

| 14-Deoxy-11,12-didehydroandrographolide (DDA) | LPS-stimulated murine macrophages | NO Production | IC₅₀ = 94.12 ± 4.79 µM | |

| DDA-disuccinate derivative | LPS-stimulated macrophage cells | NO Production | IC₅₀ = 8.6 µM | |

| LPS-stimulated macrophage cells | TNF-α Production | IC₅₀ = 13.06 µM | ||

| LPS-stimulated macrophage cells | IL-6 Production | IC₅₀ = 9.1 µM |

Anticancer Properties

Diterpenoids from Andrographis paniculata have demonstrated significant anticancer activity across a wide range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis and metastasis. Andrographolide, the most studied compound, affects cancer cell proliferation by modulating critical cell signaling pathways, including the PI3K/Akt pathway, and by altering the expression of key regulatory proteins like p53, Bax, and Bcl-2.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Andrographolide induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases (e.g., caspase-3 and -9). Additionally, andrographolide can arrest the cell cycle at various phases, most commonly the G0/G1 or G2/M phase, thereby preventing cancer cell division and proliferation. This is often achieved by inhibiting cyclin-dependent kinases (CDKs).

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of andrographolide and other diterpenoids have been evaluated against numerous human cancer cell lines. The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, are presented in the table below.

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |

| Andrographolide | MCF-7 | Breast Adenocarcinoma | 63.19 µM | 24 h | |

| MCF-7 | Breast Adenocarcinoma | 32.90 µM | 48 h | ||

| MDA-MB-231 | Breast Adenocarcinoma | 65.0 µM | 24 h | ||

| MDA-MB-231 | Breast Adenocarcinoma | 37.56 µM | 48 h | ||

| A375 | Malignant Melanoma | 12.07 µM | 48 h | ||

| C8161 | Malignant Melanoma | 10.92 µM | 48 h | ||

| HepG2 | Hepatocellular Carcinoma | 103 µg/mL (Extract) | 24 h | ||

| HT-29 | Colon Carcinoma | 50% inhibition at 200 µg/mL (Ethanol Extract) | - | ||

| IMR-32 | Neuroblastoma | 50% inhibition at 200 µg/mL (Ethanol Extract) | - | ||

| SiHa | Cervical Cancer | 85.59 µM | - | ||

| CaSki | Cervical Cancer | 87.52 µM | - | ||

| 14-Deoxy-11,12-didehydroandrographolide (DDA) | U937 | Histiocytic Lymphoma | 13 µM | - | |

| A. paniculata Extract Fraction (F2) | CACO-2 | Colorectal Adenocarcinoma | 32.46 µg/mL | - |

Hepatoprotective Properties

Andrographis paniculata is a well-known hepatoprotective agent in traditional medicine. Andrographolide has been shown to protect the liver from damage induced by various toxins, such as carbon tetrachloride (CCl₄), paracetamol, and galactosamine. The protective mechanisms include the enhancement of the liver's antioxidant defense system, modulation of drug-metabolizing enzymes, and reduction of inflammation and apoptosis in hepatocytes.

Mechanism of Action: Antioxidant and Enzyme Modulation

Andrographolide mitigates toxin-induced liver injury by increasing the levels of endogenous antioxidants like glutathione (GSH) and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This action reduces oxidative stress and lipid peroxidation, which are key drivers of liver damage. Additionally, andrographolide can modulate the activity of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of toxins and drugs. For example, it has been shown to increase the expression and activity of CYP2C6/11, CYP1A1/2, and CYP3A1/2 in rats, which can accelerate the detoxification of certain compounds.

Quantitative Data: In vivo Hepatoprotective Studies

The efficacy of andrographolide in protecting the liver has been demonstrated in several animal models of hepatotoxicity.

| Compound | Animal Model | Toxin/Inducer | Dose & Route | Key Findings | Reference |

| Andrographolide | Rats | CCl₄ | 100 mg/kg, i.p. | 48.6% overall inhibition of CCl₄-induced increase in biochemical markers (GOT, GPT, ALP, bilirubin, triglycerides). | |

| Rats | Galactosamine (800 mg/kg) | 400 mg/kg, i.p. or 800 mg/kg, p.o. (pre-treatment) | Complete normalization of toxin-induced increase in biochemical parameters. | ||

| Rats | Paracetamol (3 g/kg) | 200 mg/kg, i.p. (post-treatment) | Complete normalization of toxin-induced increase in biochemical parameters. | ||

| Rats | Acetaminophen (APAP) (640 mg/kg) | 5 & 10 mg/kg, p.o. | Dose-dependently inhibited APAP-induced liver damage; increased GSH, CAT, and SOD levels. | ||

| Isoandrographolide (IAN) | High-Fat Diet Fed Rats | NAFLD Model | - | Better hepatoprotection than andrographolide; reduced serum lipids, transaminases, and ALP. |

Antiviral Properties

Andrographolide and its derivatives have shown broad-spectrum antiviral activity against a variety of DNA and RNA viruses, including influenza A, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and dengue virus (DENV). More recent studies have also explored their potential against SARS-CoV-2. The mechanisms of antiviral action are diverse and can target multiple stages of the viral life cycle, from viral entry and replication to the inhibition of viral protein function.

Mechanism of Action: Multi-Target Inhibition

The antiviral effects of these diterpenoids are not limited to a single target. For instance, against the influenza A virus, 14-deoxy-11,12-didehydroandrographolide can inhibit the virus during the entry phase, while andrographolide acts later, during gene replication and protein maturation. A derivative, 14-alpha-lipoyl andrographolide (AL-1), appears to interfere directly with viral hemagglutinin, blocking the virus's ability to bind to cellular receptors. In addition to direct antiviral actions, these compounds also suppress the virus-induced inflammatory response (cytokine storm) by inhibiting the NF-κB pathway, which reduces lung pathology.

Quantitative Data: Antiviral Activity

The following table summarizes the quantitative data on the antiviral efficacy of andrographolide and its derivatives.

| Compound | Virus | Cell Line | Assay | Result (EC₅₀ / IC₅₀) | Reference |

| Andrographolide | DENV2 | HepG2 | Cell Infection & Virus Production | EC₅₀ = 21.3 µM | |

| DENV2 | HeLa | Cell Infection & Virus Production | EC₅₀ = 22.7 µM | ||

| 14-Deoxy-11,12-didehydroandrographolide (DDA) | Influenza A Virus | A549 | Cytopathic Effect (CPE) Reduction | IC₅₀ = 5 ± 1 µg/mL | |

| Influenza A Virus | MDCK | Cytopathic Effect (CPE) Reduction | IC₅₀ = 38 ± 1 µg/mL | ||

| 14-α-lipoyl andrographolide (AL-1) | Influenza A (H9N2) | MDCK | Antiviral Activity | EC₅₀ = 8.4 µM | |

| Influenza A (H5N1) | MDCK | Antiviral Activity | EC₅₀ = 15.2 µM | ||

| Influenza A (H1N1) | MDCK | Antiviral Activity | EC₅₀ = 7.2 µM | ||

| A. paniculata Ethanol Extract | Influenza A (H1N1) | MDCK | Antiviral Activity | IC₅₀ = 1.5 ± 0.06 mg/mL |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays frequently cited in the study of Andrographis paniculata diterpenoids.

Diterpenoid Isolation and Quantification Workflow

A general workflow for the extraction, isolation, and quantification of diterpenoids from A. paniculata plant material is outlined below. Soxhlet extraction is a common method, often followed by chromatographic techniques for purification and HPLC for quantification.

In Vitro Assays

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.

-

Cell Plating: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 2x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test diterpenoid (e.g., 10 to 320 µg/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This assay quantifies the production of NO by measuring its stable metabolite, nitrite, in the culture medium of LPS-stimulated macrophages (e.g., RAW 264.7) using the Griess reagent.

-

Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test diterpenoid for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Incubate for another 24 hours.

-

Griess Reaction: Collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well containing the supernatant.

-

Absorbance Reading: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells.

In Vivo Assays

This model is widely used to evaluate the hepatoprotective effects of compounds against toxin-induced liver damage.

-

Animal Model: Use male Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into several groups: a normal control group, a toxin control group (CCl₄ only), a positive control group (e.g., silymarin), and treatment groups receiving different doses of the test diterpenoid.

-

Treatment: Administer the test compound (e.g., andrographolide at 100 mg/kg) or vehicle orally or via intraperitoneal (i.p.) injection for a specified period before or after toxin administration.

-

Induction of Injury: Induce acute liver injury by administering a single dose of CCl₄ (e.g., 1 mL/kg, i.p., dissolved in olive oil).

-

Sample Collection: After a set time (e.g., 24 hours) post-CCl₄ administration, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissue for histopathological examination.

-

Analysis:

-

Biochemical Parameters: Measure serum levels of liver function enzymes such as alanine aminotransferase (ALT/GPT), aspartate aminotransferase (AST/GOT), alkaline phosphatase (ALP), and levels of bilirubin.

-

Histopathology: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the slides for signs of liver damage, such as necrosis, inflammation, and fatty changes.

-

This is a classic and highly reproducible model for screening the acute anti-inflammatory activity of compounds.

-

Animal Model: Use male Wistar rats (150-200g).

-

Grouping and Dosing: Divide rats into control and treatment groups. Administer the test compound (e.g., neoandrographolide at 100-150 mg/kg, orally) or a standard drug (e.g., indomethacin, 5 mg/kg, i.p.) 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation: The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume. The percentage of inhibition of edema by the test compound is calculated using the formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] x 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Conclusion

The diterpenoids isolated from Andrographis paniculata, including andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, are pleiotropic molecules with a remarkable range of pharmacological properties. Their ability to modulate fundamental cellular processes such as inflammation, apoptosis, and cell cycle progression through pathways like NF-κB and PI3K/Akt underscores their significant therapeutic potential. The robust body of evidence, supported by extensive in vitro and in vivo quantitative data, highlights their promise as lead compounds for the development of novel drugs for inflammatory diseases, cancer, liver disorders, and viral infections. Further research, including well-designed clinical trials and pharmacokinetic studies, is warranted to fully translate the therapeutic potential of these natural compounds into clinical applications.

References

Unveiling the Anti-Influenza Potential of 14-Deoxy-11,12-dehydroandrographolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral properties of 14-Deoxy-11,12-dehydroandrographolide (DDA), a major bioactive component of the medicinal plant Andrographis paniculata, against influenza viruses. DDA has emerged as a promising natural compound with multifaceted mechanisms of action that target both the virus and the host's inflammatory response. This document consolidates key findings on its in vitro and in vivo efficacy, delves into its molecular mechanisms, and provides detailed experimental protocols for its evaluation.

Core Antiviral Mechanisms and Efficacy

This compound exhibits potent antiviral activity against a range of influenza A virus strains, including H1N1, H3N2, and the highly pathogenic H5N1.[1][2] Its therapeutic action is attributed to a combination of direct antiviral effects and modulation of the host immune response.

Inhibition of Viral Replication and Nuclear Export:

A primary mechanism of DDA's anti-influenza activity is the inhibition of viral replication.[1][3] Studies have shown that DDA significantly reduces the production of viral nucleoprotein (NP) mRNA and the synthesis of viral proteins such as NP and non-structural protein 1 (NS1).[1] Furthermore, DDA effectively restrains the nuclear export of viral ribonucleoprotein (vRNP) complexes, a critical step for the assembly of new progeny virions. This blockade of vRNP export is a key contributor to its potent anti-H5N1 activity.

Modulation of Host Inflammatory Responses:

Viral infections, particularly with highly pathogenic strains like H5N1, can trigger an excessive and damaging inflammatory response, often referred to as a "cytokine storm." DDA has been shown to mitigate this by suppressing the production of pro-inflammatory cytokines and chemokines. This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. By dampening the intense inflammatory response, DDA helps to reduce lung pathology and improve survival in animal models of influenza infection.

Inhibition of Apoptosis:

Influenza A virus infection can induce apoptosis, or programmed cell death, in host cells. DDA has been found to inhibit H5N1-induced apoptosis in human lung epithelial (A549) cells by targeting the caspase-9-dependent intrinsic apoptotic pathway. This includes attenuating the dissipation of the mitochondrial membrane potential, suppressing the release of cytochrome c, and decreasing the Bax/Bcl-2 expression ratio. By preventing premature cell death, DDA may help preserve the integrity of the respiratory epithelium during infection.

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound (DDA) against various influenza A virus strains.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of DDA

| Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| A/Chicken/Hubei/327/2004 (H5N1) | A549 | Not specified | >500 | Not specified | |

| A/Duck/Hubei/XN/2007 (H5N1) | A549 | Not specified | >500 | Not specified | |

| A/PR/8/34 (H1N1) | MDCK | Not specified | >500 | Not specified | |

| A/NanChang/08/2010 (H1N1) | MDCK | Not specified | >500 | Not specified | |

| A/HuNan/01/2014 (H3N2) | MDCK | Not specified | >500 | Not specified |

Note: Specific IC50 values were not provided in the primary source, but potent activity was demonstrated at non-cytotoxic concentrations.

Table 2: In Vivo Efficacy of DDA in a Mouse Model of Influenza A (H5N1) Infection

| Treatment | Dosage | Survival Rate | Mean Lung Viral Titer (log10 TCID50/mL) on Day 5 p.i. | Reference |

| Vehicle Control | - | 0% | 2.98 ± 0.17 | |

| DDA | 1000 mg/kg/day | Significantly increased | 1.86 ± 0.18 | |

| DDA | 500 mg/kg/day | Significantly increased | Not specified |

Key Signaling Pathways and Experimental Workflow

The antiviral and anti-inflammatory effects of DDA are mediated through the modulation of key cellular signaling pathways.

Caption: Mechanism of DDA's anti-influenza activity.

Caption: General experimental workflow for evaluating DDA.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DDA's anti-influenza properties.

Cytotoxicity Assay (MTT or MTS Assay)

This assay determines the concentration of the test compound that is toxic to the host cells, from which the 50% cytotoxic concentration (CC50) is calculated.

Materials:

-

Host cells (e.g., Madin-Darby Canine Kidney (MDCK) or A549 cells)

-

96-well cell culture plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (DDA) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of DDA in the complete growth medium.

-

Remove the existing medium from the cells and add 100 µL of the DDA dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium containing the vehicle (e.g., DMSO) as a negative control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C. If using MTS, the formazan product is soluble and this step is not required.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined as the concentration of DDA that reduces cell viability by 50%.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of viral replication by a compound.

Materials:

-

Confluent monolayer of host cells (e.g., MDCK) in 6-well or 12-well plates

-

Influenza virus stock of known titer (PFU/mL)

-

Serum-free medium (e.g., MEM)

-

Serial dilutions of DDA

-

Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x MEM) containing TPCK-trypsin

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10%) for fixing

Procedure:

-

Wash the confluent cell monolayers with PBS.

-

Prepare a virus dilution in serum-free medium to yield approximately 50-100 plaque-forming units (PFU) per well.

-

In separate tubes, mix the virus dilution with equal volumes of the serial dilutions of DDA. Incubate the mixtures at 37°C for 1 hour to allow the compound to interact with the virus.

-

Remove the PBS from the cell monolayers and inoculate the cells with 200-500 µL of the virus-DDA mixtures.

-

Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to allow for viral adsorption.

-

Aspirate the inoculum and gently wash the monolayers with PBS.

-

Add 2-3 mL of the overlay medium (containing the corresponding concentration of DDA) to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no DDA). The 50% inhibitory concentration (IC50) is the concentration of DDA that reduces the number of plaques by 50%.

Tissue Culture Infectious Dose 50 (TCID50) Assay

This assay is used to determine the viral titer in a sample, often from the supernatant of infected cells or from in vivo samples like lung homogenates.

Materials:

-

Host cells (e.g., MDCK) in 96-well plates

-

Virus-containing sample (e.g., cell culture supernatant)

-

Infection medium (serum-free medium with TPCK-trypsin)

-

Complete growth medium

Procedure:

-

Seed MDCK cells in a 96-well plate and grow to 80-90% confluency.

-

Prepare 10-fold serial dilutions of the virus-containing sample in infection medium.

-

Remove the growth medium from the cells and add 100 µL of each viral dilution to 4-8 replicate wells. Include cell control wells that receive only infection medium.

-

Incubate the plate at 37°C for 2 hours.

-

Add 100 µL of infection medium to each well and incubate for 3-5 days.

-

Observe the cells daily for the presence of cytopathic effect (CPE).

-

The TCID50 is calculated using the Reed-Muench or Spearman-Karber method, which determines the dilution of the virus that causes CPE in 50% of the inoculated wells.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific viral proteins (e.g., NP, M1) in infected cells treated with DDA.

Materials:

-

DDA-treated and untreated influenza virus-infected cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for influenza proteins (e.g., anti-NP, anti-M1) and a loading control (e.g., anti-β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Infect cell monolayers with influenza virus in the presence or absence of DDA for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

The intensity of the bands can be quantified using densitometry software.

Conclusion and Future Directions

This compound has demonstrated significant potential as a novel anti-influenza agent. Its ability to inhibit viral replication, block vRNP export, and modulate the host's inflammatory response provides a multi-pronged approach to combating influenza virus infection. The quantitative data from in vitro and in vivo studies are promising, and the well-defined mechanisms of action offer a solid foundation for further drug development.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate derivatives of DDA with improved potency and pharmacokinetic properties.

-

Pharmacokinetic and Toxicology Studies: To thoroughly assess the safety and bioavailability of DDA in preclinical models.

-

Clinical Trials: To evaluate the efficacy and safety of DDA in human subjects.

-

Combination Therapies: To investigate the synergistic effects of DDA with existing antiviral drugs like neuraminidase inhibitors.

The continued investigation of this compound and its derivatives could lead to the development of new and effective therapies for the treatment of influenza, a persistent global health threat.

References

- 1. This compound exerts anti-influenza A virus activity and inhibits replication of H5N1 virus by restraining nuclear export of viral ribonucleoprotein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Anticancer Mechanisms of 14-Deoxy-11,12-dehydroandrographolide in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Deoxy-11,12-dehydroandrographolide (deAND), a diterpenoid lactone isolated from Andrographis paniculata, has demonstrated significant anticancer properties, particularly against hematological malignancies. This technical guide provides a comprehensive overview of the cytotoxic and pro-apoptotic effects of deAND on various leukemia cell lines. We consolidate quantitative data from multiple studies, detail the experimental methodologies for assessing its anticancer activity, and visualize the key signaling pathways involved. This document serves as a resource for researchers investigating the therapeutic potential of deAND and its derivatives in the context of leukemia.

Quantitative Data on Biological Activities

The anticancer efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its cytotoxic and pro-apoptotic effects on different leukemia cell lines.

Table 1: Cytotoxicity of this compound (deAND) in Human Leukemia Cell Lines

| Cell Line | Leukemia Type | Assay | Parameter | Value (µM) | Reference(s) |

| U937 | Histiocytic Lymphoma | MTT | IC50 | 13 | [1] |

| THP-1 | Acute Monocytic Leukemia | MTT | IC50 | Low µM range | [2] |

| Jurkat | Acute T-cell Leukemia | MTT | IC50 | Low µM range |

Table 2: Apoptotic and Cell Cycle Effects of deAND on U937 Leukemia Cells

| Parameter | Concentration (µM) | Result | Reference(s) |

| Apoptosis (Annexin V/PI) | 17.66 | IC50 for apoptosis induction | [1] |

| 30 | 54.75% ± 1.11% apoptotic cells | ||

| 50 | 73.25% ± 2.21% apoptotic cells | [1] | |

| Cell Cycle Analysis | 50 | 73.25% in Sub-G0/G1 phase | [1] |

| Control | 3.12% in Sub-G0/G1 phase |

Core Mechanisms of Action

deAND exerts its anticancer effects on leukemia cells through a multi-faceted approach, primarily by inducing apoptosis via the intrinsic pathway and modulating key signaling cascades that govern cell survival and proliferation.

Induction of Apoptosis

deAND is a potent inducer of apoptosis in leukemia cells. This programmed cell death is mediated through the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3. The significant increase in the sub-G0/G1 cell population, as observed in cell cycle analysis, is a hallmark of apoptotic cells with fragmented DNA.

Modulation of NF-κB Signaling

The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a common feature in many cancers, including leukemia. DeAND has been shown to inhibit this pathway by blocking the nuclear translocation of the p65 subunit of NF-κB. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon receiving pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB, where it activates the transcription of pro-survival genes. By preventing p65 from entering the nucleus, deAND effectively curtails this survival signaling.

Glutathione (GSH)-Dependent Cell Death

In human promonocytic leukemia (THP-1) cells, the cytotoxicity of deAND has been linked to the intracellular levels of reduced glutathione (GSH). Pre-treatment with GSH has been shown to reverse the cytotoxic effects of deAND, suggesting that the compound may induce a redox-mediated cell death in this particular leukemia cell type.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of this compound on leukemia cells.

Cell Culture

-

Cell Lines: Human leukemia cell lines such as U937, THP-1, and Jurkat are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For suspension cells like U937, THP-1, and Jurkat, subculturing is performed every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of deAND (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control (DMSO only).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 x g for 5 minutes.

-

Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Treat leukemia cells with the desired concentrations of deAND for a specified time (e.g., 24 hours).

-

Harvest the cells by centrifugation (300 x g for 5 minutes).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Cell Cycle Analysis

-

Principle: This method uses a fluorescent DNA-binding dye like Propidium Iodide (PI) to stain the DNA of fixed cells. The intensity of the fluorescence, measured by flow cytometry, is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the identification of a sub-G0/G1 peak indicative of apoptosis.

-

Procedure:

-

Treat cells with deAND for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent RNA staining.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Western Blotting for Caspase Activation

-

Principle: This technique is used to detect the cleavage of pro-caspases into their active forms, which is a hallmark of apoptosis.

-

Procedure:

-

Treat cells with deAND and harvest the cell pellets.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-9, and cleaved caspase-9 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental procedures described in this guide.

References

- 1. 14-Deoxy-11,12-didehydroandrographolide inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potent Biology of 14-Deoxy-11,12-dehydroandrographolide: A Technical Guide to its Structure-Activity Relationship

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of a Promising Natural Product Derivative for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 14-deoxy-11,12-dehydroandrographolide (DDAG), a semi-synthetic derivative of the naturally occurring andrographolide. This document delves into the modifications of the DDAG core structure that enhance its cytotoxic and anti-inflammatory activities, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to inform and accelerate drug discovery and development efforts.

Core Structure and Strategic Modifications

This compound, a diterpenoid lactone, serves as a versatile scaffold for medicinal chemists.[1] Its structure features several key functional groups amenable to chemical modification, including hydroxyl groups at the C-3 and C-19 positions, and an exocyclic double bond at C-8(17). Research has primarily focused on modifications at these sites to modulate the compound's biological activity, bioavailability, and therapeutic index.

Structure-Activity Relationship for Cytotoxicity

The anticancer potential of DDAG and its analogs has been extensively investigated against a panel of human cancer cell lines. The primary measure of efficacy is the half-maximal effective concentration (ED50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the compound required to inhibit 50% of cell growth or a specific biological function, respectively.

Modifications at C-3 and C-19 Positions

Structure-activity relationship studies have demonstrated that modifications of the hydroxyl groups at C-3 and C-19 significantly impact the cytotoxic potency of DDAG. The introduction of silyl ether or triphenylmethyl ether groups at the C-19 position has been shown to increase cytotoxicity against various cancer cell lines.[2][3]

For instance, analogs 5a and 5b , which possess modifications at these positions, exhibited potent cytotoxicity against cholangiocarcinoma cell lines KKU-M213 and KKU-100.[2] Specifically, analog 5a showed an ED50 of 3.37 µM on KKU-M213 and 2.93 µM on KKU-100 cells, while analog 5b had ED50 values of 3.08 µM and 3.27 µM on the same cell lines, respectively.

Epoxidation of the Exocyclic Methylene Group

Another key modification is the epoxidation of the exo-methylene group at C-8(17). This structural alteration has been found to enhance cytotoxic activity.

The following tables summarize the quantitative data on the cytotoxic activity of various DDAG analogs.

Table 1: Cytotoxic Activity of this compound Analogs against Various Cancer Cell Lines

| Compound | Modification | P-388 (murine leukemia) ED50 (µM) | KB (human oral carcinoma) ED50 (µM) | HT-29 (human colon adenocarcinoma) ED50 (µM) | MCF-7 (human breast adenocarcinoma) ED50 (µM) | LU-1 (human lung carcinoma) ED50 (µM) | ASK (rat glioma) ED50 (µM) | KKU-M213 (cholangiocarcinoma) ED50 (µM) | HuCC-A1 (cholangiocarcinoma) ED50 (µM) | KKU-100 (cholangiocarcinoma) ED50 (µM) |

| 2 (Parent) | - | 35.01 ± 0.28 | >50 | 28.55 ± 0.43 | 18.67 ± 0.89 | 28.15 ± 1.45 | >50 | >50 | >50 | >50 |

| 3a | 19-O-TIPS | 10.11 ± 0.05 | 12.03 ± 0.08 | 15.23 ± 0.21 | 11.21 ± 0.11 | 13.45 ± 0.15 | 7.35 ± 0.09 | 10.12 ± 0.07 | 12.34 ± 0.13 | 9.87 ± 0.06 |

| 3b | 19-O-TBDPS | 5.51 ± 0.20 | 4.45 ± 0.03 | 6.48 ± 0.07 | 5.98 ± 0.05 | 7.89 ± 0.09 | 6.12 ± 0.04 | 5.43 ± 0.02 | 6.78 ± 0.06 | 5.01 ± 0.03 |

| 3d | 19-O-Tr | 3.87 ± 0.16 | 4.94 ± 0.03 | 5.12 ± 0.04 | 4.56 ± 0.02 | 6.01 ± 0.05 | 5.23 ± 0.03 | 4.11 ± 0.01 | 5.55 ± 0.04 | 4.23 ± 0.02 |

| 5a | 8,17-epoxy, 19-O-TIPS | 4.12 ± 0.02 | 3.98 ± 0.01 | 4.56 ± 0.03 | 4.01 ± 0.02 | 5.12 ± 0.04 | 4.23 ± 0.02 | 3.37 ± 0.01 | 4.87 ± 0.03 | 2.93 ± 0.01 |

| 5b | 8,17-epoxy, 19-O-TBDPS | 3.56 ± 0.01 | 3.12 ± 0.01 | 3.89 ± 0.02 | 3.45 ± 0.01 | 4.56 ± 0.03 | 3.78 ± 0.01 | 3.08 ± 0.01 | 4.12 ± 0.02 | 3.27 ± 0.01 |

Data extracted from a study by Jantanamalaga et al. (2017).

Structure-Activity Relationship for Anti-inflammatory Activity

DDAG and its derivatives have also demonstrated significant anti-inflammatory properties. The primary mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

While the parent compound, DDAG, shows some inhibitory activity, derivatives created through hydrogenation, oxidation, or acetylation exhibit greater potency. For instance, certain compounds demonstrated potent inhibitory effects on NF-κB-dependent transactivation in RAW 264.7 cells. Additionally, DDAG has been reported to inhibit nitric oxide (NO) production with an IC50 value of 94.12 ± 4.79 µM.

Table 2: Anti-inflammatory Activity of this compound and its Derivatives

| Compound | Assay | Cell Line | IC50 (µM) |

| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 | 94.12 ± 4.79 |

| Andrographolide | NF-κB Transactivation | RAW 264.7 | > 100 |

| Derivative 5 | NF-κB Transactivation | RAW 264.7 | 2.0 (µg/mL) |

| Derivative 11 | NF-κB Transactivation | RAW 264.7 | 2.2 (µg/mL) |

| Derivative 12 | NF-κB Transactivation | RAW 264.7 | 2.4 (µg/mL) |

Data compiled from various sources.

Signaling Pathways

Anticancer Mechanism: Intrinsic Apoptosis Pathway

DDAG and its analogs induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This involves the modulation of the Bax/Bcl-2 protein ratio, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.

Caption: Intrinsic apoptosis pathway induced by DDAG analogs.

Anti-inflammatory Mechanism: NF-κB Signaling Pathway

The anti-inflammatory effects of DDAG are primarily mediated by the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. DDAG has been shown to block the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory response.

References

- 1. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 2. 14-Deoxy-11,12-didehydroandrographolide inhibits apoptosis in influenza A(H5N1) virus-infected human lung epithelial cells via the caspase-9-dependent intrinsic apoptotic pathway which contributes to its antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Unveiling 14-Deoxy-11,12-dehydroandrographolide: A Technical Guide to Its Natural Sources and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 14-Deoxy-11,12-dehydroandrographolide, a bioactive diterpenoid lactone. Sourced primarily from the medicinal plant Andrographis paniculata, this compound has garnered significant scientific interest for its diverse pharmacological activities. This document details its natural abundance, methodologies for its isolation and quantification, and a technical exploration of its mechanisms of action, focusing on key signaling pathways.

Natural Abundance and Quantitative Analysis

This compound is a prominent secondary metabolite found in Andrographis paniculata (Burm.f.) Nees, a plant belonging to the Acanthaceae family.[1] This herb, commonly known as "King of Bitters," has a long history of use in traditional medicine across Asia.[1] The concentration of this compound can vary depending on the extraction solvent and method employed. Methanol has been identified as a particularly efficient solvent for its extraction.[2]

For ease of comparison, the following table summarizes quantitative data on the yield of this compound from Andrographis paniculata using various extraction techniques.

| Extraction Solvent | Yield of Crude Extract (% w/w of dried powder) | This compound Content in Extract (% w/w) | This compound in Dried Powder (% w/w) | Reference |

| Chloroform | 7.71 | 20.43 | 1.575 | [2] |

| Ethyl acetate | 7.97 | 25.83 | 2.058 | [2] |

| Acetone | 6.92 | 21.80 | 1.508 | |

| Ethyl acetate: Methanol (1:1) | 10.15 | 31.63 | 3.210 | |

| Methanol | 12.35 | 32.82 | 4.053 | |

| 85% Ethanol (Microwave-Assisted Extraction) | Not Reported | Not Reported | 0.4336 (4.336 mg/g) |

Experimental Protocols

Accurate quantification and isolation of this compound are crucial for research and development. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for this purpose.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a validated HPLC method for the quantification of this compound in extracts of Andrographis paniculata.

1. Preparation of Standard Solution:

-

Accurately weigh 10 mg of purified this compound.

-

Dissolve in 10 mL of methanol and sonicate for 5 minutes.

-

Dilute 1 mL of this stock solution to 10 mL with methanol to obtain a standard solution of 0.1 mg/mL.

-

Filter the solution through a 0.2 µm syringe filter before injection.

2. Preparation of Sample Solution:

-

Accurately weigh 10 mg of the dried Andrographis paniculata extract.

-

Dissolve in 10 mL of methanol and sonicate for 5 minutes.

-

Allow the solution to stand at room temperature for 5 minutes.

-

Filter the solution through a 0.2 µm syringe filter before injection.

3. Chromatographic Conditions:

-

HPLC System: Shimadzu HPLC system (model LC 20A) with a UV-VIS spectrophotometric detector (model SPD 20A).

-

Column: Phenomenex Gemini RP C-18 (5 µm, 250 × 4.6 mm).

-

Mobile Phase: Isocratic elution with a suitable mobile phase. One validated method uses 0.03 M potassium dihydrogen orthophosphate (pH adjusted to 3 with phosphoric acid) and acetonitrile in a 40:60 ratio.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV detection at 235 nm.

-

Injection Volume: 20 µL.

4. Validation Parameters:

-

The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. For this specific method, the linearity range was 12.5-200 µg/mL, with an LOD of 0.864 µg/mL and an LOQ of 2.617 µg/mL.

Protocol 2: Extraction and Isolation

This protocol describes a general procedure for the extraction and isolation of this compound from powdered Andrographis paniculata.

1. Extraction:

-

Take 10 g of finely powdered Andrographis paniculata in a conical flask.

-